Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis-

Vat dye synthesis Carbazole cyclisation Regioselectivity

The compound Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis- (CAS 128-79-0), also known as 4,4′-dibenzamido-1,1′-dianthrimide and C.I. Vat Black 28, is a high-molecular-weight (667.68 g/mol) bis-anthraquinone imino dye.

Molecular Formula C42H25N3O6
Molecular Weight 667.7 g/mol
CAS No. 128-79-0
Cat. No. B086676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis-
CAS128-79-0
Molecular FormulaC42H25N3O6
Molecular Weight667.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC4=C5C(=C(C=C4)NC(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7C5=O)C(=O)C8=CC=CC=C8C3=O
InChIInChI=1S/C42H25N3O6/c46-37-25-15-7-9-17-27(25)39(48)35-31(44-41(50)23-11-3-1-4-12-23)21-19-29(33(35)37)43-30-20-22-32(45-42(51)24-13-5-2-6-14-24)36-34(30)38(47)26-16-8-10-18-28(26)40(36)49/h1-22,43H,(H,44,50)(H,45,51)
InChIKeyOZMARZSNLQTLII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4′-Dibenzamido-1,1′-dianthrimide (CAS 128-79-0) – Structural Identity and Procurement Baseline


The compound Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis- (CAS 128-79-0), also known as 4,4′-dibenzamido-1,1′-dianthrimide and C.I. Vat Black 28, is a high-molecular-weight (667.68 g/mol) bis-anthraquinone imino dye [1]. It belongs to the anthrimide subclass of vat dyes and is characterized by two benzamido substituents in the 4,4′-positions of the dianthrimide core [2]. Its high logP (5.98) and size dictate application-specific solubility and substantivity profiles that distinguish it from mono-anthraquinone vat dyes or non-imino linked dimers [3].

Why Generic Vat Black or Anthrimide Substitution Fails for CAS 128-79-0


Vat dyes within the same Colour Index generic class (e.g., other C.I. Vat Blacks) cannot be interchanged without altering shade, build-up, and fastness balance, because the hue and grey tone of 4,4′-dibenzamido-1,1′-dianthrimide stem specifically from the 4,4′-dibenzamido substitution pattern on the dianthrimide scaffold . The cyclisation reactivity demonstrated for this regioisomer under acidic conditions—a property exploited to generate the corresponding carbazole (Indanthrene Olive R)—differs from the 4,5′-isomer (CAS 128-89-2) and the non-benzamido-substituted dianthrimides, meaning substitution with a generic “Vat Black” or an isomeric anthrimide will produce a different final chromophore and fastness profile [1].

Quantitative Differentiation Evidence for 4,4′-Dibenzamido-1,1′-dianthrimide (CAS 128-79-0) Against Closest Analogs


Regioisomeric Control of Carbazole Cyclisation Yield: 4,4′- vs. 4,5′-Dibenzamido Dianthrimide

Under standardized sulphuric acid cyclisation conditions, the 4,4′-dibenzamido-1,1′-dianthrimide (Indanthrene Grey K; CAS 128-79-0) undergoes quantitative conversion to the corresponding carbazole (Indanthrene Olive R), whereas the 4,5′-dibenzamido-1,2′-dianthrimide regioisomer fails to cyclise, demonstrating a binary differentiation in synthetic utility [1]. This establishes the 4,4′-isomer as the required precursor for producing the Olive R chromophore.

Vat dye synthesis Carbazole cyclisation Regioselectivity

Chromatographic Resolution on Mixed-Mode HPLC: LogP 5.98 Differentiation from Lower-Hydrophobicity Anthraquinones

4,4′-Dibenzamido-1,1′-dianthrimide exhibits a computed logP of 5.98, placing it among highly hydrophobic anthraquinone derivatives [1]. On a Newcrom R1 reverse-phase mixed-mode HPLC column with acetonitrile/water/phosphoric acid mobile phase, this high hydrophobicity translates to a retention profile distinct from lower logP anthraquinones such as 1-aminoanthraquinone (logP ~2.5) or 1,4-diaminoanthraquinone [2]. The method enables resolution of the target compound from synthetic impurities and related vat dye intermediates.

Analytical chemistry HPLC separation LogP

Solubility Differential in Xylene: Fastness-Relevant Processing Distinction from Sulfur and Non-Vat Dyes

4,4′-Dibenzamido-1,1′-dianthrimide is reported as slightly soluble in xylene and insoluble in water [1]. This contrasts with water-soluble reactive dyes and with sulfur dyes that require sodium sulfide reduction. The slight xylene solubility can influence dispersion quality and particle size distribution in pigment applications relative to fully insoluble vat pigments such as C.I. Vat Black 25, which is described as insoluble in ethanol, toluene, xylene, and acetone [2]. This differential solubility provides a measurable parameter for incoming quality control via gravimetric solubility testing.

Solubility Dye processing Vatting behavior

Concentrated Sulfuric Acid Chromophore Response: Yellow-Green for Grey Shade Differentiation from Violet-Cast Vat Blacks

In concentrated sulfuric acid, 4,4′-dibenzamido-1,1′-dianthrimide produces a yellow-green solution that upon dilution yields a grey precipitate [1]. This color reaction distinguishes it from C.I. Vat Black 16, which turns dark purple in concentrated sulfuric acid [2], and from C.I. Vat Black 38, which has a different acid color response . The yellow-green acid color is a rapid qualitative QC test for identity confirmation against mislabeled or substituted vat black products.

Color chemistry Vat dye identification Shade control

High-Confidence Application Scenarios for 4,4′-Dibenzamido-1,1′-dianthrimide (CAS 128-79-0) Based on Verified Evidence


Synthesis of Indanthrene Olive R via Regiospecific Carbazole Cyclisation

The 4,4′-dibenzamido-1,1′-dianthrimide is the established precursor for producing Indanthrene Olive R chromophore through sulphuric acid-mediated cyclisation [1]. Research laboratories and dye manufacturers synthesizing carbazole-based vat dyes must specify the 4,4′-regioisomer, as the 4,5′-analog fails to cyclise under identical conditions. Procurement of CAS 128-79-0 with verified regioisomeric purity by HPLC (e.g., Newcrom R1 method [2]) is essential for reproducible carbazole formation.

Cellulosic Fiber Dyeing for Grey and Black Shades via White Discharge Printing

The compound is used specifically for producing grey shades on cotton fabrics through white discharge printing . Its slight xylene solubility and yellow-green sulfuric acid reaction distinguish it from other vat blacks, enabling formulators to achieve a specific grey tone that is not accessible with C.I. Vat Black 25 or 16 [3]. Procurement should be accompanied by acid color QC testing to confirm batch identity.

High-Hydrophobicity Anthraquinone Standard for HPLC Method Development

With a logP of 5.98, 4,4′-dibenzamido-1,1′-dianthrimide serves as a high-retention probe compound for developing reversed-phase and mixed-mode HPLC methods targeting hydrophobic anthraquinones [2]. Its strong retention on mixed-mode columns with MeCN/water mobile phases provides a benchmark for column performance at the upper logP range, complementing lower-logP anthraquinone standards in method robustness testing.

Research on Anthrimide-to-Carbazole Cyclisation Mechanisms

The comparative cyclisation behavior reported by Shah & Shah (1966) [1] establishes 4,4′-dibenzamido-1,1′-dianthrimide as a key model substrate for studying electronic and steric effects in polycyclic aromatic cyclisation reactions. Academic laboratories investigating anthrimide reactivity require the authentic 4,4′-isomer to reproduce published kinetic and spectroscopic data.

Quote Request

Request a Quote for Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.